molecular formula C12H3Cl7 B1580604 2,3,3',4,5,5',6-Heptachlorobiphenyl CAS No. 74472-51-8

2,3,3',4,5,5',6-Heptachlorobiphenyl

Cat. No. B1580604
CAS RN: 74472-51-8
M. Wt: 395.3 g/mol
InChI Key: ZUTDUGMNROUBOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,3',4,5,5'-Hexachlorobiphenyl (HCBP) is a highly toxic, persistent organic pollutant (POP) that is known to be a major environmental contaminant. It is a chlorinated biphenyl (CB) with six chlorine atoms attached to the two phenyl rings. It is produced from the chlorination of biphenyl, a compound found in petroleum products. HCBP is a common environmental pollutant that is released into the environment due to industrial activities such as waste incineration, manufacturing, and the use of pesticides. HCBP is also a product of combustion of chlorinated hydrocarbons, and is found in the air, soil, and water. HCBP has been found to be toxic to humans and animals, and is a suspected endocrine disruptor.

Scientific Research Applications

Chemical Structure and Notation

The chemical structure of polychlorinated biphenyls (PCBs) like 2,3,3',4,5,5',6-heptachlorobiphenyl is complex, leading to the proposition of using a shorthand numbering system. This system utilizes a base-16 (Hex) designation for abbreviating chlorobiphenyls. In this system, the heptachlorobiphenyl variant, with substitutions at positions 2, 3, 4, 5, 6, and 6', can be represented as BD1h, where 'h' indicates Hex notation (Zitko, 1983).

Atmospheric Fate and QSAR Modeling

The hydroxyl radical (·OH) oxidation rates of PCBs like 2,3,3',4,5,5',6-heptachlorobiphenyl in the gas phase are crucial for understanding their global atmospheric fate. A quantitative structure-activity relationship (QSAR) model was developed to predict these oxidation rates, indicating that polarizability is a key factor in reactivity. This model's predictive power was validated through both QSAR and Density Functional Theory (DFT) calculations (Yang et al., 2016).

Solubility in Supercritical Fluids

Research into the solubility of PCBs, including heptachlorobiphenyls, in supercritical fluids like carbon dioxide, highlights their potential for separation and remediation. The solubility of these compounds varies with the thermodynamic properties of the solvent, and modifying agents like n-butane and methanol can enhance solubility, which is relevant for environmental clean-up technologies (Anitescu & Tavlarides, 1999).

Toxicity and Molecular Descriptors

A study relating the toxicity of PCBs, including 2,3,3',4,5,5',6-heptachlorobiphenyl, to molecular descriptors, found that factors like total molecular energy and dipole moment correlated with toxicity. This quantitative structure-toxicity relationship helps estimate the toxicity of PCBs, crucial for risk assessment and environmental regulation (Eddy, 2020).

Microbial Dechlorination

The ability of anaerobic microorganisms to dechlorinate PCBs has been studied, revealing metabolic pathways that can convert compounds like 2,3,5,6-tetrachlorobiphenyl into less chlorinated forms. This dechlorination is crucial for bioremediation strategies aimed at reducing the environmental impact of PCBs (Van Dort & Bedard, 1991).

Metabolic Fate and Enzyme Induction

Research on the metabolism of 2,3,4,5,3',4',5'-heptachlorobiphenyl in rats indicated that it induces both cytochromes P-448 and P-450, suggesting its role as a 'mixed inducer' in liver enzyme activation. Understanding this metabolic pathway is important for assessing the biological impact of PCB exposure (Corbett et al., 1982).

properties

IUPAC Name

1,2,3,4,5-pentachloro-6-(3,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl7/c13-5-1-4(2-6(14)3-5)7-8(15)10(17)12(19)11(18)9(7)16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTDUGMNROUBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074239
Record name 2,3,3',4,5,5',6-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3',4,5,5',6-Heptachlorobiphenyl

CAS RN

74472-51-8
Record name PCB 192
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74472-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,3',4,5,5',6-Heptachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4,5,5',6-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4,5,5',6-HEPTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IG95G1IEY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,3',4,5,5',6-Heptachlorobiphenyl
Reactant of Route 2
Reactant of Route 2
2,3,3',4,5,5',6-Heptachlorobiphenyl
Reactant of Route 3
Reactant of Route 3
2,3,3',4,5,5',6-Heptachlorobiphenyl
Reactant of Route 4
Reactant of Route 4
2,3,3',4,5,5',6-Heptachlorobiphenyl
Reactant of Route 5
Reactant of Route 5
2,3,3',4,5,5',6-Heptachlorobiphenyl
Reactant of Route 6
Reactant of Route 6
2,3,3',4,5,5',6-Heptachlorobiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.